N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is 373.10310259 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
This compound has been investigated for its utility in synthesizing heterocyclic compounds with potential biological activities. For instance, the cycloaddition of 3-(4-acetylphenyl)sydnone with various reagents yielded thiazole and triazole derivatives, highlighting a method for creating structurally diverse molecules with possible biological functions (Hunnur, Latthe, & Badami, 2005). Similarly, derivatives of benzothiazole, including those with triazole rings, have been synthesized and tested for antitumor activity, demonstrating significant cancer cell line inhibition in some cases (Yurttaş, Tay, & Demirayak, 2015). The development of N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives through carbodiimide condensation offers another avenue for creating compounds with potential antimicrobial and anticancer properties (Yu et al., 2014).
Anticancer Potential
The synthesis and evaluation of thiazolidin-4-one derivatives as antimicrobial agents reveal a systematic approach to discovering new therapeutic molecules (Baviskar, Khadabadi, & Deore, 2013). Moreover, compounds based on the 5-methyl-4-phenyl thiazole framework have shown notable anticancer activity, particularly against lung adenocarcinoma cells, emphasizing the potential of such derivatives in cancer treatment (Evren et al., 2019).
Anticonvulsant and Antimicrobial Activities
Research into alkanamide derivatives bearing heterocyclic rings has identified compounds with anticonvulsant activity, underscoring the therapeutic potential of these molecules in neurological disorders (Tarikogullari et al., 2010). Additionally, novel synthetic routes have been explored for creating oxadiazole derivatives with α-glucosidase inhibitory potential, offering insights into the management of diabetes through enzyme inhibition (Iftikhar et al., 2019).
Chemical Synthesis and Characterization
The use of ultrasound synthesis to create bioactive 1,2,3-triazoles tethering a benzothiazole nucleus has demonstrated efficient reaction conditions and potential antimicrobial activity, indicating the versatility of such compounds in developing new therapies (Rezki, 2016). This showcases the innovative approaches in chemical synthesis that contribute to the discovery of molecules with therapeutic relevance.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-10-5-6-13(7-11(10)2)14-8-24-16(18-14)19-15(23)9-25-17-21-20-12(3)22(17)4/h5-8H,9H2,1-4H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKTFXLBCFGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.